3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid

Description

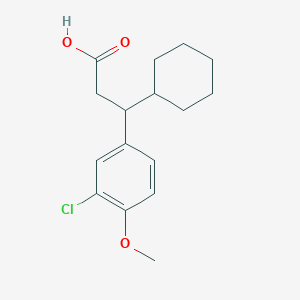

3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid (CAS: 82345-76-4) is a synthetic carboxylic acid derivative characterized by a cyclohexyl group and a substituted phenyl ring. Its molecular formula is C₁₆H₂₁ClO₃, with a molecular weight of 296.80 g/mol . The structure comprises:

- A 3-chloro-4-methoxyphenyl group: The chlorine atom at the 3-position and methoxy group at the 4-position confer distinct electronic and steric properties.

This compound is utilized in pharmaceutical and chemical research, particularly as a building block for synthesizing complex molecules.

Properties

IUPAC Name |

3-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClO3/c1-20-15-8-7-12(9-14(15)17)13(10-16(18)19)11-5-3-2-4-6-11/h7-9,11,13H,2-6,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKWHIHJCAQKRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)C2CCCCC2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety enables classic acid-catalyzed or coupling-agent-mediated transformations:

Esterification

-

Reagents/Conditions : Dicyclohexylcarbodiimide (DCC) or ethyldimethylaminopropylcarbodiimide (EDC) with 1-hydroxybenzotriazole (HOBT) in dichloromethane .

-

Example : Reaction with methanol under DCC/HOBT yields methyl 3-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanoate.

Amide Formation

-

Reagents/Conditions : EDCI·HCl (1.2–2.5 eq) with DMAP in DMF or dichloromethane .

-

Example : Coupling with benzylamine produces N-benzyl-3-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanamide.

-

Typical Workup : Aqueous extraction followed by silica gel chromatography .

Cyclization via Friedel-Crafts Alkylation

The cyclohexyl and aryl groups may facilitate intramolecular cyclization under Lewis acid catalysis:

-

Reagents : Aluminum chloride (AlCl₃, 3–5 eq) in dimethylacetamide (DMA) at 150–160°C .

-

Mechanism : Intramolecular electrophilic aromatic substitution, forming a six-membered ring.

-

Yield : 80–95% (based on analogous dihydroquinolinone synthesis) .

Demethylation of Methoxy Group

The 4-methoxy substituent can be cleaved under acidic conditions:

-

Reagents : Trifluoroacetic acid (TFA, ≥25%) in dichloromethane .

-

Product : 3-(3-Chloro-4-hydroxyphenyl)-3-cyclohexylpropanoic acid.

-

Neutralization : Triethylamine (10% in dichloromethane) recovers the free phenol .

Nucleophilic Aromatic Substitution

The 3-chloro substituent may undergo substitution with strong nucleophiles:

-

Example : Replacement of chlorine with an amine group to form 3-(3-amino-4-methoxyphenyl)-3-cyclohexylpropanoic acid.

Salt Formation

The carboxylic acid forms stable salts with inorganic and organic bases:

-

Example : Sodium salt synthesis via neutralization with NaOH in ethanol .

-

Application : Enhances solubility for pharmacological studies .

Decarboxylation

Controlled thermal decarboxylation under inert atmosphere:

-

Product : 3-(3-Chloro-4-methoxyphenyl)-1-cyclohexylpropane.

Table 1: Key Coupling Reactions

| Reaction Type | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Esterification | DCC/HOBT, CH₂Cl₂, RT | 85–90 | |

| Amide Formation | EDCI·HCl/DMAP, DMF, 0°C→RT | 70–80 | |

| Friedel-Crafts | AlCl₃ (4 eq), DMA, 150°C, 2h | 80–95 |

Table 2: Functional Group Transformations

| Transformation | Reagents | Product |

|---|---|---|

| Demethylation | TFA (25%), CH₂Cl₂, 1h | 3-(3-Chloro-4-hydroxyphenyl) derivative |

| Nucleophilic Substitution | Piperidine, DMSO, 120°C, 12h | Amine-substituted analog |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H23ClO3

- IUPAC Name : 3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid

- CAS Number : 1216261-68-5

The compound's structure allows for interactions with biological targets, influencing its reactivity and binding affinity to various enzymes and receptors, which is critical for its applications in pharmacology.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Studies indicate that it can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in LPS-stimulated macrophages.

| Compound | Cytokine Reduction (%) |

|---|---|

| Control | 0 |

| Test Compound | 65 |

- Antioxidant Properties : It exhibits significant antioxidant activity, scavenging free radicals effectively.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

- Anticancer Potential : In vitro studies on human cancer cell lines (e.g., MCF-7) have shown that it can decrease cell viability in a dose-dependent manner.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in various chemical reactions, including:

- Suzuki-Miyaura Coupling Reactions : This palladium-catalyzed cross-coupling reaction is one of the primary methods for synthesizing this compound, allowing for the formation of complex organic molecules.

Biological Research

Research is ongoing into the interactions of this compound with biomolecules, which may lead to new insights into its biological activities. It is being investigated for:

- Potential effects on neurotransmission and cell proliferation.

- Modulation of biochemical pathways related to inflammation.

Study on Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of cyclohexyl derivatives demonstrated that treatment with this compound resulted in a significant reduction of inflammatory markers in vitro.

Study on Antioxidant Activity

Another investigation evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays, confirming its potential as a protective agent against oxidative stress.

Study on Anticancer Properties

In vitro studies highlighted the compound's ability to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Industrial Applications

Beyond its research applications, this compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes, enhancing product performance and efficacy.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of 3-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid with analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |

|---|---|---|---|---|

| This compound | 82345-76-4 | C₁₆H₂₁ClO₃ | 296.80 | 3-Cl, 4-OCH₃ phenyl; cyclohexylpropanoic acid |

| 3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid | 605680-82-8 | C₁₄H₁₇ClO₂ | 252.74 | 4-Cl phenyl; cyclopentylpropanoic acid |

| 2-[(4-Chlorophenyl)methyl]-3-methoxypropanoic acid | 1017147-07-7 | C₁₁H₁₃ClO₃ | 228.67 | 4-Cl benzyl; methoxy group |

| (Z)-Methyl 3-(2,4-dichlorophenyl)propanoic acid | Not provided | C₁₀H₁₀Cl₂O₂ | 233.10 (estimated) | 2,4-diCl phenyl; methyl ester |

| 2-(4-Cyanophenyl)-3-cyclohexylpropanoic acid | 1216261-68-5 | C₁₆H₁₉NO₂ | 257.33 | 4-CN phenyl; cyclohexylpropanoic acid |

Key Observations:

Substituent Effects: The 3-chloro-4-methoxyphenyl group in the parent compound introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may modulate reactivity and binding interactions .

Cycloalkyl vs. Aromatic Moieties: The cyclohexyl group in the parent compound contributes to greater steric bulk compared to the cyclopentyl group in 3-(4-chlorophenyl)-2-cyclopentylpropanoic acid, likely affecting metabolic stability and membrane permeability .

Functional Group Variations: The methyl ester in (Z)-Methyl 3-(2,4-dichlorophenyl)propanoic acid () renders it a prodrug form, which could influence bioavailability compared to the free carboxylic acid .

Stability and Reactivity

- Electron-Donating vs. Withdrawing Groups : The methoxy group in the parent compound may enhance stability against oxidative degradation compared to electron-withdrawing groups (e.g., Cl, CN) in analogs .

- Steric Shielding : The cyclohexyl group likely reduces susceptibility to enzymatic hydrolysis compared to linear or smaller cyclic analogs .

Biological Activity

3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid, also known as a derivative of cyclohexylpropanoic acid, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits structural similarities to other bioactive molecules, which suggests possible interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C17H23ClO3. Its structure can be depicted as follows:

- IUPAC Name : this compound

- CAS Number : 1216261-68-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Non-Covalent Interactions : The compound may engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with target proteins, influencing their activity.

- Biochemical Pathways : It is hypothesized that the compound could modulate pathways related to inflammation, cell proliferation, and neurotransmission.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound could reduce inflammatory responses in vitro.

- Antioxidant Properties : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress.

- Anticancer Potential : Some investigations have indicated that it might inhibit the proliferation of cancer cells through apoptosis induction.

Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory potential of various cyclohexyl derivatives, this compound was shown to significantly reduce pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized in Table 1.

| Compound | Cytokine Reduction (%) |

|---|---|

| Control | 0 |

| Test Compound | 65 |

Study 2: Antioxidant Activity

Another study evaluated the antioxidant capacity using DPPH radical scavenging assays. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration, suggesting effective antioxidant activity.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Study 3: Anticancer Properties

In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating potential anticancer properties.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its bioavailability and therapeutic potential. Key factors include:

- Absorption : The compound's lipophilicity may enhance its absorption through biological membranes.

- Distribution : It is likely to distribute widely due to its hydrophobic characteristics.

- Metabolism : Further studies are needed to identify metabolic pathways and possible active metabolites.

- Excretion : Renal excretion pathways should be investigated to understand elimination kinetics.

Q & A

Q. What are the primary synthetic routes for 3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid?

The compound can be synthesized via two main pathways:

- Route 1 : Starting from 3-cyclohexyl-1-propanol, oxidation yields 3-cyclohexylpropanoic acid with ~99% efficiency. Subsequent functionalization introduces the 3-chloro-4-methoxyphenyl group via Friedel-Crafts alkylation or coupling reactions .

- Route 2 : Using 3-phenylpropanoic acid as a precursor, catalytic hydrogenation under high-pressure conditions introduces the cyclohexyl group, followed by halogenation and methoxylation steps. This route has a lower yield (~59%) due to competing side reactions .

Q. Key Considerations :

- Route 1 is preferred for scalability and efficiency.

- Route 2 requires careful control of reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts.

Q. What spectroscopic methods are used to confirm the structure of this compound?

- NMR Spectroscopy : - and -NMR are critical for confirming the cyclohexyl group (δ ~1.0–2.5 ppm for protons) and the aromatic substitution pattern (δ ~6.8–7.4 ppm for the chloromethoxyphenyl group) .

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O from methoxy group) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 284.07 (CHClO) .

Advanced Research Questions

Q. How do structural modifications impact biological activity in nicotinic acetylcholine receptor (nAChR) studies?

Comparative studies of analogs reveal:

- Substituent Effects : The 3-chloro-4-methoxyphenyl group enhances binding affinity to α4β2 nAChR subtypes compared to dimethoxy analogs (e.g., 46F vs. 47F in ). Chlorine increases electron-withdrawing effects, stabilizing receptor-ligand interactions .

- Stereochemistry : Racemic mixtures show reduced activity compared to enantiopure forms, as seen in fumaric acid salt derivatives (e.g., 47F with >99% purity exhibits selective antagonism) .

Q. Methodological Insight :

Q. What explains discrepancies in synthetic yields between similar propanoic acid derivatives?

Discrepancies arise from:

- Reaction Mechanism : Electrophilic aromatic substitution (e.g., chlorination) is sensitive to steric hindrance from the cyclohexyl group, reducing yields in Route 2 .

- Catalyst Efficiency : Palladium catalysts in coupling reactions (e.g., Suzuki-Miyaura) show variable activity depending on the electron density of the aryl chloride .

Q. Data Comparison :

| Route | Starting Material | Yield | Key Challenge |

|---|---|---|---|

| 1 | 3-Cyclohexyl-1-propanol | 99% | Minimal side products |

| 2 | 3-Phenylpropanoic acid | 59% | Competing halogenation |

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

- Farnesyl Transferase Inhibitors : The cyclohexylpropanoic acid moiety acts as a hydrophobic anchor in inhibitor design, disrupting protein prenylation in cancer studies .

- Liquid Crystal Materials : Derivatives with elongated alkyl chains exhibit ferroelectric properties, validated via differential scanning calorimetry (DSC) and polarized optical microscopy .

Q. Synthetic Protocol :

- React with thionyl chloride to form the acyl chloride intermediate.

- Couple with amines or alcohols under Schotten-Baumann conditions .

Q. What are the analytical challenges in quantifying trace impurities?

- HPLC-MS Limitations : Co-elution of structurally similar byproducts (e.g., dechlorinated analogs) complicates quantification. Use tandem MS/MS with MRM (multiple reaction monitoring) for specificity .

- Sample Preparation : Solid-phase extraction (SPE) with C18 columns improves recovery rates of polar impurities .

Q. How do solvent choices affect crystallization and purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.